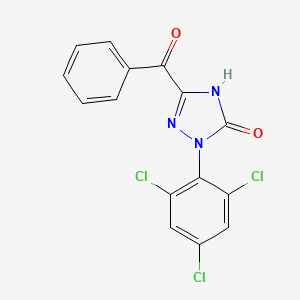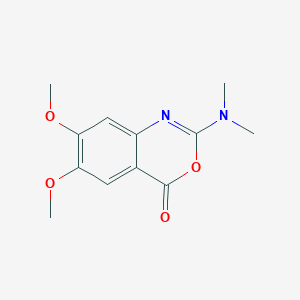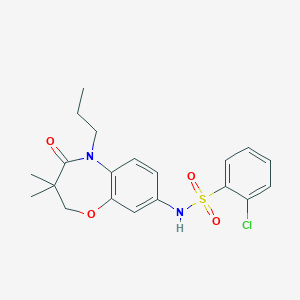
5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C15H8Cl3N3O2 and a molecular weight of 368.60 g/mol. This compound is characterized by its benzoyl group attached to a triazole ring, which is further substituted with a 2,4,6-trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of benzoyl chloride with 2,4,6-trichlorophenyl hydrazine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It has shown potential as a tool compound in the development of new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an antimicrobial agent and its role in the treatment of certain diseases.
Industry: In the industrial sector, 5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to bind to certain enzymes and receptors, leading to the inhibition of their activity. The exact molecular targets and pathways involved are still under investigation, but the compound's triazole ring plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
5-Benzoyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
5-Benzoyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Uniqueness: 5-Benzoyl-2-(2,4,6-trichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. This compound exhibits distinct properties compared to its similar counterparts, making it valuable for various applications.
Eigenschaften
IUPAC Name |
5-benzoyl-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2/c16-9-6-10(17)12(11(18)7-9)21-15(23)19-14(20-21)13(22)8-4-2-1-3-5-8/h1-7H,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROJUYSUUWXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2872156.png)
![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-(Furan-2-yl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2872159.png)
![N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide](/img/structure/B2872160.png)
![7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2872161.png)
![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872162.png)
![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2872163.png)
![N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2872164.png)
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenylbutan-1-one](/img/structure/B2872165.png)
![6-((4-Methylbenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2872166.png)
![2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2872167.png)
![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2872169.png)
